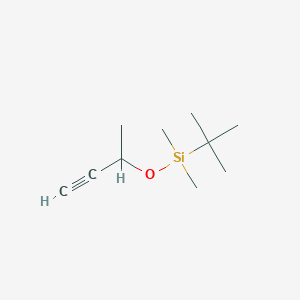

2-tert-Butyldimethylsiloxybut-3-yne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-but-3-yn-2-yloxy-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi/c1-8-9(2)11-12(6,7)10(3,4)5/h1,9H,2-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUHDPKTGYOFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452533 | |

| Record name | 2-tert-Butyldimethylsiloxybut-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125494-93-1 | |

| Record name | 2-tert-Butyldimethylsiloxybut-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125494-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Tert Butyldimethylsiloxybut 3 Yne

Stereoselective Preparations of 2-tert-Butyldimethylsiloxybut-3-yne

The introduction of stereocenters with high fidelity is a hallmark of modern organic synthesis. For this compound, its chiral nature necessitates enantioselective approaches to access specific stereoisomers.

Enantioselective Routes via Chiral Precursors

The most direct pathway to enantiomerically enriched this compound involves the use of a chiral starting material, which already contains the desired stereochemistry.

The synthesis of (S)-2-tert-Butyldimethylsiloxybut-3-yne can be readily achieved by the silylation of the commercially available chiral precursor, (S)-(-)-3-Butyn-2-ol. nih.gov This reaction involves the protection of the secondary hydroxyl group as a tert-butyldimethylsilyl (TBS) ether. The silylation is typically performed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base and solvent.

A widely adopted and effective method, first reported by E.J. Corey, utilizes imidazole (B134444) as a base in dimethylformamide (DMF) as the solvent. organic-chemistry.org The reaction proceeds by the formation of a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, in situ. organic-chemistry.org This method is known for its high yields and mild conditions, which are crucial for preventing racemization of the chiral center. The reaction is generally robust and provides the desired silylated product with retention of stereochemistry.

Table 1: Typical Reaction Conditions for Silylation of (S)-(-)-3-Butyn-2-ol

| Parameter | Condition | Purpose |

| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) | Source of the TBS group |

| Base | Imidazole | Activates the silylating agent and neutralizes HCl byproduct |

| Solvent | Dimethylformamide (DMF) | Provides a suitable reaction medium |

| Stoichiometry | Typically 1.1-1.5 eq. of TBDMSCl and 2-2.5 eq. of imidazole | Ensures complete conversion of the alcohol |

| Temperature | Room Temperature | Mild conditions to preserve stereochemical integrity |

An alternative and green approach to obtaining the chiral precursor, (S)-3-Butyn-2-ol, is through the asymmetric reduction of the corresponding prochiral ketone, 3-butyn-2-one. sigmaaldrich.comnih.gov Biocatalysis, using whole-cell systems or isolated enzymes, offers high enantioselectivity under mild reaction conditions.

Various microorganisms and their associated ketoreductases (KREDs) are capable of reducing ketones to chiral alcohols with high enantiomeric excess (e.e.). For instance, Noyori-type asymmetric transfer hydrogenation using a ruthenium catalyst can effectively reduce alkynyl ketones to the corresponding chiral alcohols. orgsyn.org While this specific example uses a chemical catalyst, it highlights a powerful method for generating the chiral precursor. The enzymatic equivalent would involve a KRED and a cofactor recycling system (e.g., using isopropanol (B130326) as a sacrificial hydrogen donor). The resulting (S)-3-butyn-2-ol can then be silylated as described in the previous section to yield the final product. This two-step, one-pot approach, combining biocatalysis and chemocatalysis, represents a highly efficient strategy.

Diastereoselective Synthesis Considerations

Diastereoselective synthesis of this compound would be relevant in contexts where the molecule is assembled as part of a larger structure already possessing one or more stereocenters. In such scenarios, the approach to the existing chiral molecule by the silylating agent or the formation of the butynyl alcohol moiety could be influenced by the existing stereochemistry, leading to a preference for one diastereomer over another. However, for the synthesis of the standalone compound, enantioselectivity is the primary stereochemical consideration. The hydrogenation of C4 alkynols like 3-butyn-2-ol (B105428) can proceed through various pathways, and controlling these can be a synthetic challenge. researchgate.net

Formation of the tert-Butyldimethylsilyl Ether Moiety

The tert-butyldimethylsilyl (TBS) ether is a popular protecting group for alcohols due to its stability under a wide range of conditions and its relatively straightforward removal.

Optimization of Silylation Conditions for Alcohols

The reaction of alcohols with tert-butyldimethylsilyl chloride was initially found to be slow and low-yielding. organic-chemistry.org This led to the development of optimized conditions to improve the efficiency of the silylation process.

The Corey protocol (TBDMSCl, imidazole, DMF) is a significant improvement, providing high yields for a variety of alcohols. organic-chemistry.org However, further optimization can be achieved by exploring different catalysts, bases, and solvent systems. For example, replacing imidazole with more potent catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) can accelerate the reaction, although it may be too reactive for sensitive substrates.

Recent research has shown that silylation can be effectively carried out without a traditional base catalyst by using a dimethyl sulfoxide (B87167) (DMSO)-hexane solvent system. psu.edu In this system, the reaction between an alcohol and TBDMSCl proceeds smoothly at room temperature to afford the corresponding TBS ether in high yield. psu.edu This method avoids the formation of ammonium (B1175870) salts, simplifying the workup procedure. psu.edu

The choice of silylating agent and reaction conditions can be tailored based on the steric hindrance of the alcohol and the desired reactivity. For secondary alcohols like 3-butyn-2-ol, the standard Corey conditions are generally sufficient to provide the product in excellent yield.

Table 2: Comparison of Silylation Methods for Alcohols

| Method | Reagents and Solvents | Key Advantages |

| Corey Protocol | TBDMSCl, Imidazole, DMF | High yields, mild conditions, widely applicable. organic-chemistry.org |

| DMAP Catalysis | TBDMSCl, Et3N, DMAP, CH2Cl2 | Faster reaction times for less reactive alcohols. |

| DMSO-Hexane System | TBDMSCl, DMSO, Hexane | Catalyst-free, simple workup, mild conditions. psu.edu |

| Proazaphosphatrane Catalysis | TBDMSCl, Proazaphosphatrane, Acetonitrile | Effective for a wide range of substrates, including sensitive ones. organic-chemistry.org |

Catalytic Systems for Efficient TBS Protection

The protection of the secondary alcohol in the precursor, but-3-yn-2-ol, as a tert-butyldimethylsilyl (TBS) ether is a critical step in the synthesis of the target molecule. The TBS group is favored due to its stability across a wide range of reaction conditions and its relatively mild removal protocols. numberanalytics.comthieme-connect.com Efficient protection hinges on the selection of an appropriate catalytic system that ensures high yield, selectivity, and operational simplicity.

The most common and highly effective method for TBS protection involves the use of tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base. total-synthesis.com For a substrate like but-3-yn-2-ol, which is a secondary alcohol, a catalytic amount of an activator base such as 4-dimethylaminopyridine (B28879) (DMAP) or a stoichiometric amount of a milder base like imidazole is typically employed. numberanalytics.comtotal-synthesis.com The reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF). total-synthesis.com The mechanism often involves the formation of a more reactive silylating agent intermediate, such as a silylimidazolium species, which then readily reacts with the alcohol. total-synthesis.com

For more sterically hindered or sensitive secondary alcohols where TBS-Cl may be sluggish, a more potent silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBS-OTf), is utilized. total-synthesis.comcommonorganicchemistry.com This powerful reagent is typically used with a non-nucleophilic hindered base, such as 2,6-lutidine, in a solvent like dichloromethane (B109758) (DCM) to prevent side reactions. total-synthesis.comcommonorganicchemistry.com The choice between TBS-Cl and TBS-OTf allows for tuning the reactivity to match the substrate's requirements, ensuring an efficient protection step.

Below is an interactive table summarizing common catalytic systems for the TBS protection of secondary alcohols, which are applicable to but-3-yn-2-ol.

| Silylating Agent | Base/Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| TBS-Cl | Imidazole | DMF | Standard, reliable conditions for primary and secondary alcohols. High yields. | total-synthesis.com |

| TBS-Cl | DMAP (catalytic), Triethylamine (stoichiometric) | DCM | DMAP acts as a highly effective acylation catalyst to accelerate the reaction. | numberanalytics.com |

| TBS-OTf | 2,6-Lutidine | DCM | Highly reactive system for hindered or unreactive alcohols. Rapid reaction times. | total-synthesis.comcommonorganicchemistry.com |

Strategic Incorporation of Alkyne Functionality

The core structure of this compound is derived from its precursor, but-3-yn-2-ol. Therefore, the strategic incorporation of the alkyne functionality is centered on the efficient synthesis of this key propargyl alcohol. The most direct and atom-economical approach is the alkynylation of an aldehyde, specifically the addition of an acetylene (B1199291) nucleophile to acetaldehyde (B116499). mdpi.com

This transformation is classically achieved via the Favorskii reaction, where a metal acetylide is reacted with a carbonyl compound. nih.gov To synthesize but-3-yn-2-ol, acetylene is deprotonated with a strong base to form an acetylide anion, which then performs a nucleophilic attack on the carbonyl carbon of acetaldehyde. Common bases include lithium amides or Grignard reagents, though the use of catalytic systems is becoming more prevalent. organic-chemistry.org

Modern synthetic strategies employ catalytic systems to promote this addition, enhancing selectivity and safety. For instance, zinc-based catalysts like zinc triflate (Zn(OTf)₂) in combination with a chiral ligand such as (+)-N-methylephedrine can facilitate the enantioselective addition of terminal alkynes to aldehydes, providing access to chiral propargyl alcohols. organic-chemistry.org Other systems, such as those using indium(III) bromide (InBr₃) with an amine base, have also been shown to effectively promote the alkynylation of various aldehydes. organic-chemistry.orgin-academy.uz A particularly convenient method involves using a catalytic system of KOH in DMSO under atmospheric pressure of acetylene gas, which is suitable for a range of aldehydes. mdpi.com

The table below outlines various synthetic strategies for the formation of the but-3-yn-2-ol backbone.

| Alkyne Source | Aldehyde | Reagent/Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Acetylene | Acetaldehyde | KOH / DMSO | But-3-yn-2-ol | Uses atmospheric pressure acetylene; operationally simple. | mdpi.com |

| Lithium Acetylide | Acetaldehyde | None (stoichiometric) | But-3-yn-2-ol | Classic, high-yielding method. Requires cryogenic temperatures. | researchgate.net |

| Terminal Alkyne | Aldehyde | Zn(OTf)₂ / (+)-N-Methylephedrine | Chiral Propargyl Alcohol | Provides enantioselective control, valuable for asymmetric synthesis. | organic-chemistry.org |

| Terminal Alkyne | Aldehyde | InBr₃ / Et₃N | Propargyl Alcohol | Effective for a variety of aromatic and aliphatic aldehydes. | organic-chemistry.orgin-academy.uz |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving atom economy, minimizing waste, and using less hazardous substances. mdpi.com These principles can be applied to both the formation of the alkyne backbone and the subsequent protection step.

A key aspect of a green synthesis is atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. organic-chemistry.orgacs.org The synthesis of but-3-yn-2-ol via the direct addition of acetylene to acetaldehyde is an excellent example of a 100% atom-economical reaction, as all atoms from the reactants are present in the product. organic-chemistry.orgwiley.com

Further green improvements focus on reaction conditions. Mechanochemical methods, which use mechanical force (e.g., ball-milling) to drive reactions, can significantly reduce or eliminate the need for bulk solvents, thus minimizing waste and energy consumption. mdpi.com Such solvent-free approaches are being developed for various transition-metal-catalyzed reactions involving alkynes, including coupling reactions that could be adapted for alkyne synthesis. mdpi.com

In the protection step, replacing hazardous solvents like DMF with more environmentally benign alternatives is a primary goal. Additionally, the development of recyclable catalytic systems for both the alkynylation and silylation steps would represent a significant advance in sustainability. For example, using heterogeneous or supported catalysts that can be easily recovered and reused would align with green chemistry objectives. acs.org

The following table compares traditional and greener approaches for the key synthetic steps.

| Synthetic Step | Traditional Method | Greener Alternative | Green Chemistry Principle(s) Addressed | Reference |

|---|---|---|---|---|

| Alkyne Incorporation (But-3-yn-2-ol Synthesis) | Stoichiometric use of strong bases (e.g., n-BuLi) in THF at low temperatures. | Catalytic system (e.g., KOH in DMSO) or solvent-free mechanochemical approach. | Catalysis, Safer Solvents, Energy Efficiency, Waste Prevention. | mdpi.commdpi.com |

| TBS Protection | Use of hazardous solvents like DMF. | Exploration of greener solvents; development of recyclable catalysts. | Safer Solvents, Catalysis, Waste Prevention. | total-synthesis.comacs.org |

| Overall Synthesis | Multi-step process with purification after each step. | One-pot or tandem reactions where the precursor is generated and protected in situ. | Atom Economy, Less Auxiliary Substances, Energy Efficiency. | acs.org |

Chemical Reactivity and Transformation Mechanisms of 2 Tert Butyldimethylsiloxybut 3 Yne

Reactivity of the Terminal Alkyne

Cycloaddition Reactions Involving the Alkyne Motif

Click Chemistry Transformations

The terminal alkyne functionality of 2-tert-butyldimethylsiloxybut-3-yne allows it to readily participate in click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govwikipedia.orginterchim.fr This reaction forms a stable 1,2,3-triazole ring, a common linker in bioconjugation and materials science. interchim.frnih.gov The CuAAC reaction is known for its high efficiency, mild reaction conditions, and high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govwikipedia.org

In a typical transformation, this compound would be reacted with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted 1,2,3-triazole. While the classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can occur thermally, it often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.org The copper-catalyzed version, however, proceeds under much milder conditions and is highly regioselective. nih.govwikipedia.org

Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively produce the 1,5-disubstituted 1,2,3-triazole isomer. nih.gov Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also be utilized with internal alkynes. nih.gov

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Catalyst | Reaction Type | Product Regioisomer | Alkyne Substrate Scope |

|---|---|---|---|

| Copper(I) | CuAAC | 1,4-disubstituted | Terminal |

| Ruthenium | RuAAC | 1,5-disubstituted | Terminal and Internal |

| None (Thermal) | Huisgen Cycloaddition | Mixture of 1,4- and 1,5-disubstituted | Terminal and Internal |

Transition Metal-Catalyzed Alkyne Functionalizations

The terminal alkyne of this compound is also a versatile handle for various transition metal-catalyzed functionalization reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reagent Applications

This compound can serve as a nucleophilic partner in several cross-coupling reactions. A prominent example is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. youtube.comnih.gov In this reaction, the silyl (B83357) ether group generally remains intact, allowing for the synthesis of more complex molecules with retention of the protected alcohol functionality. nih.gov

Recent advancements have explored the use of nickel-catalyzed photoredox reactions, which can be effective for various C-O and C-N bond-forming reactions. chemrxiv.orgchemrxiv.org While direct applications with this compound are not extensively detailed, the general principles suggest its potential as a substrate in such transformations. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield in these cross-coupling reactions. rug.nl

Cyclometalation and Related Processes

The alkyne moiety in this compound can participate in cyclometalation and other cyclization processes catalyzed by transition metals like gold, rhodium, and palladium. researchgate.netgelest.com For instance, gold(III) complexes have been shown to mediate the selective modification of alkyne-linked peptides and proteins through cross-coupling reactions. nih.govresearchgate.net

Rhodium catalysts can facilitate the cyclotrimerization of alkynes to form substituted aromatic rings. gelest.com The silyl group in silyl-protected alkynes can influence the regioselectivity of these cyclizations. nih.govgelest.com For example, in the rhodium-catalyzed reaction of trimethylsilylacetylenes with cyclobutenols, the trimethylsilyl (B98337) group directs the regioselective formation of 1,2,3,5-tetrasubstituted benzenes. gelest.com

Chemistry of the tert-Butyldimethylsiloxy Group

The tert-butyldimethylsilyl (TBS) ether in this compound serves as a protecting group for the secondary alcohol. The stability and selective removal of this group are key aspects of its chemistry.

Selective Cleavage and Deprotection Strategies

The tert-butyldimethylsilyl group is known for its stability under a variety of reaction conditions, yet it can be cleaved selectively in the presence of other functional groups. zenodo.orgorganic-chemistry.org The choice of deprotection reagent is critical and can be tailored to the specific substrate and the desired outcome. zenodo.org

Several methods exist for the deprotection of TBS ethers, including acidic conditions and treatment with fluoride (B91410) ion sources. zenodo.org The bulky nature of the tert-butyl group provides steric hindrance that contributes to its stability. uib.no

One of the most common and effective methods for the cleavage of TBS ethers is through the use of fluoride ions. uib.no Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) are frequently employed for this purpose. gelest.com The high affinity of fluorine for silicon drives the reaction, leading to the formation of a strong silicon-fluorine bond and the release of the free alcohol. uib.no

This method is generally mild and highly selective for silyl ethers, often leaving other protecting groups intact. gelest.com However, the basicity of fluoride ions in aprotic solvents can sometimes affect base-sensitive functional groups in the substrate. zenodo.org

Table 2: Common Reagents for Fluoride-Mediated Desilylation

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Most common, can be basic. |

| Hydrofluoric acid (HF) | Aqueous acetonitrile | Acidic conditions, can affect acid-sensitive groups. |

| Potassium fluoride/Celite | Methanol | Milder, heterogeneous conditions. |

Acid-Catalyzed Hydrolysis Considerations

The acid-catalyzed hydrolysis of this compound involves the cleavage of the silicon-oxygen bond, a fundamental reaction for silyl ethers. This process is highly dependent on the nature of the acidic catalyst and the reaction medium. Generally, the reaction proceeds through the protonation of the oxygen atom, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.

The steric bulk of the tert-butyldimethylsilyl (TBDMS) group significantly influences the rate of hydrolysis. Compared to less hindered silyl ethers, the TBDMS group in this compound offers substantial steric protection to the silicon-oxygen bond, rendering it relatively stable to a range of acidic conditions. However, under sufficiently acidic conditions or with prolonged exposure, hydrolysis will occur, yielding but-3-yn-2-ol and the corresponding silyl byproduct.

Factors influencing the rate of acid-catalyzed hydrolysis include:

Acid Strength: Stronger acids, such as hydrochloric acid or sulfuric acid, will promote faster hydrolysis compared to weaker acids like acetic acid.

Solvent: The choice of solvent can affect the solubility of the substrate and the activity of the acid catalyst. Protic solvents can participate in the hydrolysis mechanism.

Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.

The general mechanism for the acid-catalyzed hydrolysis can be depicted as follows:

Protonation of the ether oxygen by an acid (H-A).

Nucleophilic attack of water on the silicon atom.

Departure of the alcohol (but-3-yn-2-ol) and formation of the protonated silanol (B1196071).

Deprotonation of the silanol to yield the final silyl byproduct and regenerate the acid catalyst.

Stability under Diverse Reaction Conditions

The stability of this compound under various reaction conditions is a key feature that makes it a valuable intermediate in organic synthesis. The TBDMS protecting group is known for its robustness, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

Table 1: Stability of this compound under Selected Reaction Conditions

| Condition | Reagents | Stability |

| Basic Conditions | Aqueous NaOH, KOH | Generally Stable |

| Alkoxides (e.g., NaOMe, KOtBu) | Generally Stable | |

| Amine bases (e.g., triethylamine, pyridine) | Highly Stable | |

| Organometallic Reagents | Grignard reagents (RMgX) | Generally Stable |

| Organolithium reagents (RLi) | Generally Stable | |

| Reducing Conditions | Catalytic hydrogenation (e.g., H₂, Pd/C) | Alkyne reduction occurs |

| Metal hydrides (e.g., NaBH₄, LiAlH₄) | Generally Stable | |

| Oxidizing Conditions | Mild oxidants (e.g., PCC, PDC) | Generally Stable |

| Strong oxidants (e.g., KMnO₄, O₃) | Alkyne cleavage/oxidation occurs |

The stability of the TBDMS ether is attributed to the steric hindrance provided by the tert-butyl group, which shields the silicon atom from nucleophilic attack. Furthermore, the silicon-oxygen bond is thermodynamically stable. However, the terminal alkyne functionality is reactive and will undergo typical alkyne reactions, such as reduction, oxidation, and addition reactions. For instance, catalytic hydrogenation will reduce the alkyne to an alkene and subsequently to an alkane. Strong oxidizing agents will cleave the carbon-carbon triple bond.

Stereochemical Outcomes in Transformations of this compound

Control of Chirality in Subsequent Reactions

The chiral center at the C2 position of this compound, bearing the silyloxy group, can exert significant influence on the stereochemical outcome of reactions at the adjacent propargylic position. This stereocontrol is a valuable aspect in asymmetric synthesis.

For instance, in reactions involving the deprotonation of the terminal alkyne followed by quenching with an electrophile, the stereocenter can direct the approach of the electrophile. This is often explained by models such as the Felkin-Anh or Cram chelation models, depending on the specific reagents and conditions. The bulky TBDMS group plays a crucial role in these models by defining the most sterically accessible trajectory for the incoming reagent.

The degree of stereocontrol is dependent on several factors:

The nature of the base and solvent: These can influence the aggregation state of the resulting acetylide.

The electrophile: The size and electronic properties of the electrophile will affect the transition state geometry.

Temperature: Lower temperatures generally lead to higher stereoselectivity.

Diastereoselectivity in Multi-Step Sequences

When this compound is utilized in multi-step synthetic sequences, the existing stereocenter can dictate the formation of new stereocenters, leading to specific diastereomers. The silyloxy group can act as a stereodirecting element in subsequent transformations of the alkyne moiety.

For example, if the alkyne is first converted to a more complex functional group, the original stereocenter can influence the stereochemistry of reactions at this new site. This substrate-controlled diastereoselectivity is a powerful tool for the synthesis of complex molecules with multiple stereocenters. The predictable nature of this control allows for the rational design of synthetic routes to diastereomerically pure compounds.

Mechanistic Investigations of this compound Reactions

Mechanistic investigations into the reactions of this compound often focus on understanding the role of the silyl ether in directing reaction pathways and influencing reactivity. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into transition state energies and geometries, helping to rationalize observed stereochemical outcomes.

Experimental studies, including kinetic analysis and isotopic labeling, can also elucidate reaction mechanisms. For example, studying the kinetics of the acid-catalyzed hydrolysis can provide information about the rate-determining step and the influence of steric and electronic factors.

Applications of 2 Tert Butyldimethylsiloxybut 3 Yne As a Synthetic Building Block

Construction of Complex Organic Molecules

Modular Synthesis Approaches

Modular synthesis relies on the assembly of complex molecules from smaller, pre-functionalized units. Silylated butynol derivatives are well-suited for this approach as they can be readily modified at either the alkyne or the alcohol terminus. For instance, the alkyne can undergo Sonogashira coupling with aryl or vinyl halides to introduce aromatic or olefinic moieties. Subsequently, the alcohol can be oxidized to a ketone or converted to a leaving group for nucleophilic substitution, allowing for the attachment of another modular fragment. This stepwise and controlled functionalization enables the rapid generation of a library of diverse molecular structures from a common building block.

Utilization in Natural Product Synthesis

The synthesis of natural products often requires the precise installation of stereocenters and complex functionalities. Chiral versions of silylated butynol derivatives, obtained through asymmetric synthesis or resolution, are valuable building blocks in this context. The predefined stereochemistry at the alcohol-bearing carbon can be transferred to the target molecule, controlling the three-dimensional arrangement of atoms.

For example, protected propargylic alcohols are key intermediates in the synthesis of various natural products. The strategic use of these building blocks allows for the construction of complex carbon skeletons through reactions such as stereoselective reductions of the alkyne, nucleophilic additions to the activated alkyne, or rearrangements that set key stereocenters. While direct examples involving 2-tert-Butyldimethylsiloxybut-3-yne are not prevalent, the analogous reactivity of similar silylated propargylic alcohols is a well-established strategy in the total synthesis of polyketides, macrolides, and other classes of biologically active natural products.

Precursor in Advanced Materials Science

The presence of both a reactive alkyne and a silicon-containing protective group makes these molecules interesting precursors for materials science applications. The alkyne can be polymerized, and the silicon moiety can be incorporated into inorganic or hybrid organic-inorganic materials.

Silicon-Based Compound Development

Silylated butynol derivatives can serve as precursors for the synthesis of more complex organosilicon compounds. The silyl (B83357) ether can be cleaved and the resulting alcohol can be used to anchor the molecule to a silica surface or to form polysiloxane structures. The alkyne provides a site for further functionalization, allowing for the creation of silicon-based materials with tailored properties for applications in areas such as coatings, adhesives, and electronics.

Contributions to Pharmaceutical Intermediate Synthesis

This compound serves as a crucial bifunctional building block in the multi-step synthesis of complex pharmaceutical intermediates. Its utility stems from the presence of two key functional groups: a terminal alkyne and a hydroxyl group protected as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is a robust protecting group that shields the reactive hydroxyl functionality from unwanted side reactions under a variety of conditions, allowing for selective manipulation of the alkyne terminus. highfine.comwiley.com This strategy is paramount in modern organic synthesis, where building complex molecules requires precise control over the reactivity of different functional groups. wiley.com

The silyl ether protecting group is favored in synthesis due to its ease of introduction, stability across a range of reaction conditions, and straightforward removal using fluoride (B91410) ion sources (like tetra-n-butylammonium fluoride, TBAF) or acidic conditions. highfine.comlibretexts.org The relative stability of the TBDMS group compared to other silyl ethers like trimethylsilyl (B98337) (TMS) makes it particularly suitable for multi-step syntheses. highfine.com

A practical application of a closely related silyl-protected butynol is demonstrated in the diastereoselective synthesis of Cebranopadol, a novel analgesic agent. In this synthesis, a similar building block, 4-(trimethylsilyl)but-3-yn-1-ol, participates in a Larock indole synthesis, a palladium-catalyzed reaction. nih.gov The silyl-protected alkyne allows for the key carbon-carbon bond formation to construct the indole ring system, a common scaffold in pharmaceuticals. The protected hydroxyl group remains intact during this transformation, becoming available for further reactions after a subsequent deprotection step. This exemplifies the strategic importance of using protected butynols to introduce a functionalized four-carbon chain into a target molecule.

The general synthetic strategy involving this compound can be outlined as follows:

| Step | Action | Purpose | Key Reagents/Conditions |

| 1 | Coupling Reaction | Utilize the terminal alkyne for C-C bond formation (e.g., Sonogashira coupling, addition to an electrophile). | Palladium catalysts, Copper(I) iodide (for Sonogashira), Organolithium reagents. |

| 2 | Further Transformations | Modify other parts of the molecule while the hydroxyl group remains protected. | Varies depending on the synthetic route. |

| 3 | Deprotection | Remove the TBDMS group to liberate the free hydroxyl group. | Tetrabutylammonium (B224687) fluoride (TBAF), Hydrofluoric acid (HF), Acetic acid. |

| 4 | Final Elaboration | Convert the newly exposed hydroxyl group into another desired functionality (e.g., ester, ether, ketone). | Oxidation reagents, Acyl chlorides, Alkyl halides. |

This stepwise approach allows chemists to build molecular complexity in a controlled and predictable manner, making this compound a valuable precursor for various pharmaceutical targets.

Derivatization for Library Synthesis

In modern drug discovery, the synthesis of chemical libraries—large collections of structurally related compounds—is a cornerstone for identifying new lead compounds. This compound is an excellent starting material, or "scaffold," for library synthesis due to the versatile reactivity of its terminal alkyne group. This alkyne acts as a handle that can be elaborated through a variety of reliable and high-yielding chemical reactions to generate a diverse set of derivatives.

The core principle is to react the alkyne of this compound with a diverse set of reaction partners. After this initial diversification, the silyl protecting group can be removed, and the resulting alcohol can be further functionalized, adding another layer of structural diversity. This two-pronged approach allows for the rapid generation of a large number of distinct molecules from a single, common intermediate.

Key reactions for the derivatization of the alkyne handle include:

| Reaction Type | Description | Resulting Structure |

| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides. | Introduces aromatic or olefinic systems directly onto the butyne backbone. |

| Click Chemistry (CuAAC) | The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient reaction that joins the alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. | Creates a heterocyclic, five-membered ring linker, a common feature in bioactive molecules. |

| Hydration | The addition of water across the triple bond, typically catalyzed by mercury or gold salts, yields a ketone. | Converts the alkyne into a butanone derivative. wikipedia.org |

| Mannich Reaction | A three-component reaction between the alkyne, an aldehyde, and a secondary amine to form a propargylamine. | Introduces a nitrogen-containing functional group adjacent to the alkyne. |

| Hydrosilylation | The addition of a silicon-hydride bond across the alkyne, leading to the formation of vinylsilanes. | Generates vinylsilane intermediates which are themselves versatile building blocks. |

By employing a collection of different aryl halides in the Sonogashira coupling, or a variety of azides in the CuAAC reaction, chemists can produce a large library of compounds. Each of these new compounds retains the protected hydroxyl group, which can then be deprotected and subjected to a second round of diversification reactions (e.g., esterification or etherification with a range of carboxylic acids or alkyl halides). This combinatorial approach maximizes the structural diversity accessible from a single, versatile building block like this compound.

Advanced Characterization and Computational Studies of 2 Tert Butyldimethylsiloxybut 3 Yne

Methodologies for Structural Assignment and Purity Assessment

The unambiguous determination of the chemical structure and the assessment of purity are fundamental requirements in the study of any chemical compound. For 2-tert-Butyldimethylsiloxybut-3-yne, a combination of powerful spectroscopic techniques is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide characteristic signals that allow for the confirmation of its constitution.

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments within the molecule. The tert-butyl group, with its nine equivalent protons, typically gives rise to a sharp singlet in the upfield region of the spectrum. The two methyl groups on the silicon atom, being equivalent, will also appear as a singlet. The methine proton adjacent to the oxygen atom will appear as a quartet, and the acetylenic proton will be observed as a doublet. The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the molecular structure.

The ¹³C NMR spectrum offers further structural confirmation by identifying the unique carbon environments. The carbon atoms of the tert-butyl group and the dimethylsilyl group will have characteristic chemical shifts. The two carbons of the alkyne function will appear in the typical region for sp-hybridized carbons, and the chiral carbon atom bonded to the oxygen will also have a distinct resonance.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~0.9 | ~26 (C(CH₃)₃), ~18 (C(CH₃)₃) |

| Si(CH₃)₂ | ~0.1 | ~-4 |

| -CH(O)- | ~4.3 (quartet) | ~58 |

| -C≡CH | ~2.4 (doublet) | ~83 (-C≡), ~72 (≡CH) |

| -CH(CH₃) | ~1.4 (doublet) | ~23 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications, including HRMS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, both low-resolution and high-resolution mass spectrometry (HRMS) provide valuable data.

Electron ionization (EI) mass spectrometry of tert-butyldimethylsilyl ethers is characterized by specific fragmentation patterns. A common and often base peak in the spectrum corresponds to the loss of the tert-butyl group, resulting in an [M-57]⁺ ion. Another characteristic fragmentation is the loss of isobutene, leading to an [M-56]⁺ ion. nih.gov The presence of these fragments provides strong evidence for the TBDMS group.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This data is crucial for confirming the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts and compared with experimental data from ion mobility-mass spectrometry to provide an additional layer of structural confirmation. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | m/z (Nominal) | Description |

| [M]⁺ | 184 | Molecular Ion |

| [M-15]⁺ | 169 | Loss of a methyl group |

| [M-57]⁺ | 127 | Loss of a tert-butyl group |

| [M-56]⁺ | 128 | Loss of isobutene |

| [M+H]⁺ | 185.13562 | Predicted monoisotopic mass for the protonated molecule rsc.org |

| [M+Na]⁺ | 207.11756 | Predicted monoisotopic mass for the sodium adduct rsc.org |

Spectroscopic Analysis for Functional Group Elucidation

In addition to NMR and MS, other spectroscopic techniques are employed to identify the key functional groups present in this compound.

Infrared (IR) Spectroscopy is used to detect the characteristic vibrational frequencies of the functional groups. The presence of the terminal alkyne is confirmed by a sharp, weak absorption band for the C≡C stretch, typically around 2100-2140 cm⁻¹, and a strong, sharp band for the ≡C-H stretch at approximately 3300 cm⁻¹. The C-O single bond of the ether linkage will show a strong absorption in the 1250-1000 cm⁻¹ region. The Si-C bonds of the TBDMS group also give rise to characteristic absorptions.

Raman Spectroscopy is particularly useful for identifying the alkyne C≡C bond. While often weak in the IR spectrum, the C≡C stretching vibration of silyl (B83357) alkynes gives a distinct and relatively strong signal in the Raman spectrum, typically observed around 2150 cm⁻¹. brainly.com This complementary information strengthens the assignment of the alkyne functionality.

Chiroptical Characterization for Enantiomeric Purity Evaluation

Since this compound possesses a chiral center at the carbon atom bearing the siloxy group, it can exist as a pair of enantiomers. Determining the enantiomeric purity is crucial, especially in applications where stereochemistry is important. Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful methods for this purpose.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since VCD is sensitive to the three-dimensional arrangement of atoms, the VCD spectrum of one enantiomer will be the mirror image of the other. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer), the absolute configuration of the molecule can be determined. cnr.it Furthermore, the magnitude of the VCD signal can be used to quantify the enantiomeric excess of a sample.

Electronic Circular Dichroism (ECD) operates in the ultraviolet-visible region and measures the differential absorption of circularly polarized light associated with electronic transitions. While the alkyne chromophore itself has weak electronic transitions in the accessible UV region, its interaction with the chiral center can induce a measurable ECD signal. Similar to VCD, comparison with theoretical ECD spectra can be used to assign the absolute configuration. acs.org

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful theoretical framework to complement experimental data and to gain deeper insights into the molecular properties of this compound at the atomic level.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to predict a variety of properties.

By optimizing the molecular geometry, one can obtain the most stable three-dimensional structure of the molecule. Subsequent calculations can then determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule will interact with other chemical species. The electron-donating or withdrawing effects of the tert-butyl and silyl groups can be quantitatively assessed through such calculations. nih.gov These theoretical investigations are invaluable for understanding the reactivity and properties of this compound and for designing its applications in chemical synthesis.

Conformational Analysis and Molecular Dynamics Simulations

A thorough conformational analysis of this compound would be essential to understand its three-dimensional structure and flexibility, which in turn influence its reactivity. Such studies are typically performed using computational methods like molecular mechanics or quantum mechanics.

Conformational Analysis: The primary focus of a conformational analysis would be the rotation around the single bonds, particularly the C-O and O-Si bonds. The bulky tert-butyldimethylsilyl (TBDMS) group would significantly influence the conformational preferences. It is expected that steric hindrance between the tert-butyl group and the butynyl moiety would lead to a staggered conformation being the most stable.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule over time. nih.gov These simulations would model the movement of each atom, offering a view of the molecule's flexibility, solvent interactions, and the transitions between different conformational states. nih.gov For molecules containing bulky silyl ethers, MD simulations can reveal how these groups shield other parts of the molecule and affect its interaction with other reagents. nih.gov

Table 1: Hypothetical Torsional Angle Preferences in this compound

| Dihedral Angle | Predicted Stable Conformation (degrees) | Energy Barrier (kcal/mol) |

| C-C-O-Si | ~180 (anti-periplanar) | Data not available |

| C-O-Si-C | ~60, 180, -60 (staggered) | Data not available |

Note: This table is hypothetical and illustrates the type of data that would be generated from a conformational analysis. Actual values would require specific computational studies.

Reaction Pathway and Transition State Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing the transition states of chemical reactions. For this compound, this would be particularly useful in understanding its synthesis and reactivity.

Reaction Pathway Modeling: The formation of this compound typically involves the reaction of (S)-(-)-3-butyn-2-ol with a silylating agent like tert-butyldimethylsilyl chloride. organic-chemistry.orgontosight.ai Computational modeling could map the energy profile of this reaction, identifying the most likely pathway. Similarly, modeling the cleavage of the silyl ether under acidic or fluoride-ion-mediated conditions would reveal the mechanism of deprotection. organic-chemistry.orggelest.com

Transition State Modeling: For any proposed reaction mechanism, the transition state represents the highest energy point. Locating and characterizing the geometry and energy of the transition state are crucial for calculating reaction rates. For instance, in the silylation reaction, the transition state might involve a pentacoordinate silicon intermediate. libretexts.org Computational studies on related silyl ether reactions have explored such intermediates to explain reactivity and selectivity. nih.gov

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic data, which is invaluable for identifying and characterizing compounds.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is a common application of computational chemistry. nih.govyoutube.com For this compound, these calculations would be based on the molecule's optimized geometry. The predicted spectra could then be compared with experimental data to confirm the structure. There are established models for predicting ²⁹Si NMR chemical shifts in organosilicon compounds based on factors like group electronegativity. rsc.orgillinois.eduresearchgate.net

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the appearance of an IR spectrum. For this molecule, key predicted vibrations would include the C≡C-H stretching frequency of the terminal alkyne and the Si-O-C stretching frequencies.

Table 2: Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key IR Vibration | Predicted Frequency (cm⁻¹) |

| ¹H (alkyne C-H) | Data not available | C≡C-H stretch | Data not available |

| ¹³C (alkyne carbons) | Data not available | C-O stretch | Data not available |

| ²⁹Si | Data not available | Si-O stretch | Data not available |

Note: This table is for illustrative purposes. Accurate predictions would necessitate dedicated computational studies.

Future Perspectives and Emerging Research Avenues for 2 Tert Butyldimethylsiloxybut 3 Yne

Development of Novel Catalytic Transformations

The reactivity of the silyl-protected alkyne moiety in 2-tert-Butyldimethylsiloxybut-3-yne is a fertile ground for the development of new catalytic transformations. While traditional applications have relied on established alkyne chemistry, researchers are now exploring more sophisticated and efficient catalytic systems to unlock new synthetic pathways.

One promising area is the use of transition-metal catalysis to achieve novel cycloaddition reactions. gelest.comwikipedia.orglibretexts.org For instance, rhodium-catalyzed [2+2+2] cycloadditions of silylalkynes with diynes or nitriles could provide rapid access to complex aromatic and heteroaromatic structures. Similarly, titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, which has shown success with trimethylsilyl (B98337) (TMS)-protected alkynes, could be adapted for this compound to generate highly substituted pyrroles with predictable regioselectivity. nih.gov The steric bulk of the tert-butyldimethylsilyl (TBDMS) group is expected to play a crucial role in directing the stereochemical outcome of these reactions. nih.gov

Furthermore, the development of metal-free catalytic systems for transformations involving this compound is a growing area of interest. Carboxylate-catalyzed C-silylation of terminal alkynes has been reported as a mild and environmentally friendly method for the synthesis of silylalkynes. nih.govacs.orgchemrxiv.org Future research could focus on developing catalytic systems for the direct functionalization of the carbon-silicon bond in this compound, opening up new avenues for late-stage molecular diversification.

| Catalytic Transformation | Potential Catalyst | Resulting Structure | Significance |

| [2+2+2] Cycloaddition | Rhodium complexes | Substituted aromatics/heterocycles | Rapid construction of complex scaffolds |

| [2+2+1] Pyrrole Synthesis | Titanium imido catalysts | Pentasubstituted pyrroles | Access to important N-heterocycles |

| C-Si Bond Functionalization | Metal-free catalysts | Diversified propargyl alcohols | New strategies for molecular editing |

| Asymmetric Alkynylation | Chiral metal complexes | Enantioenriched propargylic alcohols | Synthesis of chiral building blocks. rsc.orgnih.gov |

Exploration of Unprecedented Reactivity Modes

Beyond established catalytic transformations, the unique electronic and steric properties of this compound offer opportunities to explore unprecedented reactivity modes. The interplay between the silyl (B83357) protecting group, the chiral center, and the alkyne functionality can be harnessed to achieve novel chemical transformations.

One area of exploration is the generation and trapping of reactive intermediates derived from this compound. For example, the formation of allenylidene or vinylidene species through metal-catalyzed rearrangement could be exploited in subsequent cycloaddition or insertion reactions to generate novel molecular architectures. The silyl group can influence the stability and reactivity of these intermediates, potentially enabling transformations that are not accessible with other protecting groups.

Another avenue of research involves leveraging the silyl group as a transient directing group. The ability of silicon to stabilize adjacent carbocations or carbanions could be used to control the regioselectivity of additions to the alkyne. Following the desired transformation, the silyl group can be readily removed, revealing the functionalized propargyl alcohol. This strategy has the potential to provide access to a wide range of chiral building blocks with high levels of stereocontrol.

Integration into Flow Chemistry and Automated Synthesis Platforms

The increasing demand for efficient and reproducible chemical synthesis has spurred the adoption of flow chemistry and automated synthesis platforms. youtube.comyoutube.com The properties of this compound make it a suitable candidate for integration into these modern synthetic workflows.

Flow chemistry offers several advantages for reactions involving silylalkynes, including precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for telescoped multi-step syntheses. thieme-connect.dersc.org For example, the synthesis of this compound itself, or its subsequent transformations, could be performed in a continuous flow reactor, leading to higher yields and purity while minimizing waste. The development of robust and scalable flow protocols for reactions such as Sonogashira coupling or cycloadditions involving this compound would be a significant advancement. mdpi.com

Automated synthesis platforms, which combine robotics with artificial intelligence, can accelerate the discovery and optimization of new reactions and synthetic routes. youtube.com By incorporating this compound into these platforms, researchers can rapidly screen a wide range of reaction conditions, catalysts, and substrates to identify optimal protocols for its use in the synthesis of complex molecules. This high-throughput approach can significantly shorten the time required for drug discovery and materials development.

Expansion of Applications in Chemical Biology and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of molecules with applications in chemical biology and medicinal chemistry. royalsociety.orgnih.govnih.gov The chiral propargyl alcohol moiety is a common motif in many biologically active natural products and pharmaceuticals.

In chemical biology, silyl-protected alkynes can be incorporated into chemical probes for studying biological processes. For example, they can serve as handles for "click" chemistry, a powerful tool for labeling and identifying biomolecules. mdpi.com The development of photo-activatable probes derived from this compound could enable the spatiotemporal control of labeling in living systems. nih.gov

In medicinal chemistry, the stereodefined nature of this compound is particularly valuable for the synthesis of chiral drugs. The ability to introduce the propargyl alcohol functionality with a specific stereochemistry is crucial for optimizing drug-target interactions and reducing off-target effects. Future research will likely focus on incorporating this building block into the synthesis of novel therapeutic agents for a variety of diseases. The silyl group can also play a role in modulating the physicochemical properties of drug candidates, such as their solubility and metabolic stability. researchgate.net

Sustainable Synthesis Methodologies for this compound and its Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. Developing sustainable methodologies for the synthesis of this compound and its derivatives is a key area for future research.

This includes the use of more environmentally benign solvents, the development of catalyst systems based on earth-abundant and non-toxic metals, and the design of atom-economical reactions that minimize waste generation. For instance, catalytic C-H silylation reactions that avoid the use of stoichiometric organometallic reagents are a promising green alternative for the synthesis of silylalkynes. organic-chemistry.org Visible-light-mediated synthesis of alkynylsilanes using a copper catalyst also represents a more sustainable approach. organic-chemistry.org

Q & A

Q. How can researchers verify the purity of 2-tert-Butyldimethylsiloxybut-3-yne after synthesis?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) with tert-butyldimethylsilyl (TBDMS) derivatization is a validated approach for identifying trace impurities. This method enhances volatility and stability of analytes, enabling precise detection of byproducts (e.g., residual silanol groups or unreacted precursors) .

- Quantitative NMR (qNMR) using deuterated solvents (e.g., CDCl₃) and internal standards (e.g., tetramethylsilane) provides complementary purity data. Integrate peaks corresponding to the tert-butyldimethylsilyl group (δ ~0.1–0.3 ppm) and the alkyne moiety (δ ~1.8–2.2 ppm) to assess structural integrity .

Q. What synthetic routes are optimal for introducing the tert-butyldimethylsiloxy group to but-3-yne derivatives?

Methodological Answer:

- Silylation under anhydrous conditions : React but-3-yn-2-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or DMAP in dichloromethane. Monitor reaction progress via TLC (Rf shift) or FT-IR for disappearance of the hydroxyl stretch (~3200–3600 cm⁻¹) .

- Alternative : Use TBDMS triflate as a stronger electrophile for sterically hindered substrates. Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of the silyl ether .

Q. How does the steric bulk of the tert-butyldimethylsilyl group influence the stability of this compound in catalytic reactions?

Methodological Answer:

- Conduct kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., THF vs. DMF). Compare reaction rates with analogous trimethylsilyl-protected substrates to quantify steric effects.

- Use DFT calculations (e.g., Gaussian or ORCA) to model transition states and assess energy barriers for desilylation or nucleophilic attack. Correlate computational results with experimental yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvents?

Methodological Answer:

- Systematic solvent screening : Design a matrix of solvents (polar aprotic, protic, nonpolar) and measure reaction outcomes (e.g., Sonogashira coupling efficiency). Use multivariate analysis (PCA or PLS) to identify solvent parameters (dielectric constant, H-bonding capacity) driving discrepancies .

- In situ monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation (e.g., silyl ether cleavage products) under conflicting conditions. Cross-validate with HPLC-MS to confirm species identity .

Q. What advanced strategies optimize the regioselectivity of alkyne functionalization in this compound?

Methodological Answer:

- Directed ortho-metalation : Utilize TBDMS as a directing group for lithiation at the alkyne β-position. Quench with electrophiles (e.g., CO₂, aldehydes) and characterize regiochemistry via NOESY NMR or X-ray crystallography.

- Photocatalytic C–H activation : Screen iridium or ruthenium catalysts under blue-light irradiation to achieve site-selective C–H bond functionalization. Compare yields with traditional Pd/Cu systems .

Q. How can computational models predict the compound’s behavior in novel reaction environments?

Methodological Answer:

- Molecular Dynamics (MD) simulations : Simulate solvation shells in ionic liquids or deep eutectic solvents to predict solubility and diffusion-limited reaction rates. Validate with experimental kinetic data .

- Machine learning (ML) : Train models on existing datasets (e.g., reaction yields, solvent parameters) to forecast optimal conditions for cross-coupling or cycloaddition reactions. Prioritize interpretable models (SHAP analysis) to identify critical variables .

Data Contradiction & Validation

Q. How should researchers address inconsistent NMR spectral data for this compound across studies?

Methodological Answer:

- Standardized referencing : Calibrate chemical shifts using IUPAC-recommended internal standards (e.g., TMS) and report solvent/temperature explicitly. Share raw FID files via repositories (e.g., NMRshiftDB) for peer validation .

- Dynamic effects analysis : Investigate conformational flexibility via variable-temperature NMR (VT-NMR) to detect rotameric equilibria or aggregation states that may explain peak splitting .

Q. What protocols validate the environmental safety of this compound in lab-scale applications?

Methodological Answer:

- OECD 301F biodegradation testing : Incubate the compound with activated sludge and monitor CO₂ evolution over 28 days. Compare degradation rates with structurally similar silyl ethers .

- Ecotoxicology assays : Use Daphnia magna or Aliivibrio fischeri to assess acute toxicity. Correlate results with logP values to predict bioaccumulation potential .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.